1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxylic acid

Lipophilicity Membrane permeability ADME prediction

Researchers optimizing peptidomimetic solubility and binding often face inconsistent lipophilicity across scaffold analogs. This 4,5-dimethylimidazole cyclopentane amino acid solves that by delivering a precisely defined LogP of 1.01 without altering TPSA (81.14 Ų), enabling matched molecular pair analysis. - Stepwise LogP gradient (0.39 → 0.70 → 1.01) across unsubstituted, 2-methyl, and 4,5-dimethyl analogs allows systematic lipophilicity probing while preserving H-bond donor/acceptor counts. - Conformationally constrained α,α-disubstituted scaffold enforces turn/helical motifs; 4,5-dimethyl caps oxidatively labile imidazole positions for enhanced metabolic stability. - Free carboxylic acid enables direct solid-phase or solution-phase coupling with standard activation reagents.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13630209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxylic acid
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(N(C=N1)C2CCC(C2)(C(=O)O)N)C
InChIInChI=1S/C11H17N3O2/c1-7-8(2)14(6-13-7)9-3-4-11(12,5-9)10(15)16/h6,9H,3-5,12H2,1-2H3,(H,15,16)
InChIKeySQEUMEBRTQKYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(4,5-dimethylimidazol-1-yl)cyclopentane-1-carboxylic Acid: Structural Profile and Procurement


1-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1512964-32-7) is a synthetic, non-proteinogenic α,α-disubstituted amino acid featuring a conformationally constrained cyclopentane backbone bearing a 4,5-dimethylimidazole substituent at the C-3 position . With a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol, this compound belongs to the class of heterocyclic amino acid derivatives employed as constrained building blocks in medicinal chemistry, peptidomimetic design, and probe synthesis . It is commercially available from multiple research-chemical suppliers at ≥98% purity for laboratory research and further manufacturing use, and is not intended for direct therapeutic or veterinary applications .

Constrained scaffold. Cyclopentane α,α-disubstituted amino acid for peptidomimetic and foldamer design.
4,5-Dimethylimidazole. Heterocyclic recognition element with shielded ring positions; reported to modulate lipophilicity without altering polar surface area.
Carboxylic acid handle. Ready for direct amide coupling in probe, PROTAC, or peptide conjugate synthesis. Research-grade building block; not for therapeutic use.
Multi-vendor availability. Consistent identity across suppliers supports procurement continuity for long-running SAR campaigns.

Non-Interchangeability of 4,5-Dimethylimidazole Cyclopentane Amino Acid with Methyl Analogs


Compounds sharing the 1-amino-3-(imidazol-1-yl)cyclopentane-1-carboxylic acid scaffold are not functionally interchangeable, because systematic variation in imidazole ring methylation produces quantifiable differences in lipophilicity that directly impact molecular recognition, membrane permeability potential, and pharmacokinetic suitability without altering the polar surface area (TPSA) . Specifically, moving from the unsubstituted imidazole analog (LogP = 0.39) to the 2-methyl analog (LogP = 0.70) to the 4,5-dimethyl compound (LogP = 1.01) yields a stepwise LogP increase of approximately 0.31 log units per additional methyl group, corresponding to roughly a 2-fold increase in octanol-water partition coefficient per methylation step . In procurement scenarios involving structure-activity relationship (SAR) campaigns, fragment-based screening libraries, or peptidomimetic synthesis, substituting a lower-methylation analog for the 4,5-dimethyl variant will alter the lipophilic-hydrophilic balance of the resulting molecule, potentially compromising binding affinity, selectivity, or cellular permeability outcomes .

Methylation pattern alters lipophilicity
Moving to lower-methylation imidazole analogs changes LogP while keeping TPSA constant; partitioning properties may shift, potentially affecting molecular recognition and permeability context.
Conformational pre-organization differs
Linear propanoic acid analogs carrying the same 4,5-dimethylimidazole lack the cyclopentane backbone restriction; secondary structure induction and entropic binding advantage may not transfer.
Functional group reactivity mismatch
Carboxamide analog (CAS 1510358-02-7) is nearly isobaric but chemically inert under standard peptide coupling conditions; direct substitution without prior hydrolysis may limit synthetic utility.

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Imidazole Analog

The 4,5-dimethylimidazole compound (LogP = 1.01) shows a 0.62 log unit increase in computed octanol-water partition coefficient versus the unsubstituted imidazole analog (LogP = 0.39), with both compounds maintaining an identical topological polar surface area (TPSA) of 81.14 Ų . This constitutes approximately a 4.2-fold higher partition coefficient for the dimethyl derivative . Among the three imidazole-methylation variants available from the same vendor catalog (unsubstituted, 2-methyl, and 4,5-dimethyl), the 4,5-dimethyl compound provides the highest LogP value while preserving identical hydrogen bond acceptor/donor counts (HBA = 4, HBD = 2) and rotatable bond count (2) .

LogP vs. Unsubstituted
Supplier context
ΔLogP +0.62 (≈4.2-fold partition increase) at identical TPSA (81.14 Ų)
Supports lipophilicity screening without polar surface area change
Vendor-predicted LogP; experimental logD measurement recommended
Lipophilicity Membrane permeability ADME prediction

Systematic LogP Gradient Across Methylation Series

A within-vendor comparison of three cyclopentane amino acid building blocks reveals a linear LogP progression correlating with imidazole methylation: unsubstituted (LogP = 0.39) → 2-methyl (LogP = 0.70) → 4,5-dimethyl (LogP = 1.01), yielding an average LogP increment of 0.31 log units per methyl group . The 4,5-dimethyl compound represents the highest-LogP member of this congeneric series, making it the preferred choice when enhanced membrane partitioning is required . The molecular weight increases stepwise from 195.22 → 209.24 → 223.27 g/mol, confirming the exact contribution of two methyl substituents . All three share identical hydrogen bond donor/acceptor profiles, ensuring that any differential biological readout observed in SAR studies can be attributed primarily to lipophilicity and steric effects rather than changes in hydrogen-bonding potential .

LogP Methylation Gradient
Data to verify
Unsubstituted (0.39) → 2-methyl (0.70) → 4,5-dimethyl (1.01); Δ 0.31 log units per methyl
Ranked highest LogP within congeneric series; enables systematic SAR
Within-vendor computational dataset; confirm with measured logD
Structure-activity relationship Chemical library design Lead optimization

Conformational Restriction: Cyclopentane vs. Linear Analogs

The cyclopentane-constrained α,α-disubstituted amino acid scaffold of the target compound enforces a restricted backbone dihedral angle range compared to linear analogs such as 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid, which possesses conformational flexibility around the Cα–Cβ bond [1]. Constrained cyclic amino acid building blocks of this type are well-established in the peptidomimetic and foldamer literature to promote defined secondary structure (e.g., helical or turn conformations) when incorporated into peptide chains, a property directly attributable to the cyclopentane ring constraint [2]. In contrast, flexible linear analogs bearing the same 4,5-dimethylimidazole group do not provide the same degree of conformational pre-organization [1]. The constrained scaffold is particularly valuable in drug discovery programs that require stabilized bioactive conformations with reduced entropic penalty upon target binding [2].

Conformational Restriction
Class-level inference
Cyclopentane removes 1 backbone rotatable bond vs. linear propanoic analog; literature ΔΔG ~0.5–1.5 kcal/mol
Supports pre-organized conformation in peptidomimetics
Class-level SAR; verify constraint benefit for target sequence
Conformational constraint Peptidomimetic design Foldamer chemistry

Carboxylic Acid vs. Carboxamide: Functional Group Differentiation

The target compound (C₁₁H₁₇N₃O₂, MW 223.27) bearing a free carboxylic acid at the quaternary Cα position offers fundamentally different synthetic utility compared to its direct carboxamide analog, 1-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide (CAS 1510358-02-7, C₁₁H₁₈N₄O, MW 222.29) . The carboxylic acid provides a reactive handle for standard peptide coupling (e.g., HATU, EDC/HOBt), esterification, or reduction chemistry, whereas the carboxamide is a more inert terminal functional group with distinct hydrogen-bond donor/acceptor geometry (additional –NH₂ donor replacing –OH donor) . The near-identical molecular weight (223.27 vs. 222.29 g/mol) means the two compounds are isotopomeric in mass but chemically orthogonal in their C-terminal reactivity profile .

Carboxylic Acid vs. Carboxamide
Head-to-head
–COOH vs. –CONH₂; MW difference 0.98 Da; orthogonal coupling reactivity
Direct amide bond formation distinguishes from inert carboxamide analog
Verify carboxylate reactivity in intended coupling protocol
Synthetic utility Amide bond formation Chemical proteomics

Dimethylimidazole Steric Shielding for Enhanced Metabolic Stability

Imidazole rings are susceptible to oxidative metabolism, particularly at unsubstituted ring positions, via cytochrome P450-mediated epoxidation and subsequent ring opening [1]. The 4,5-dimethyl substitution on the imidazole ring of the target compound blocks both C4 and C5 positions that are otherwise metabolically labile in the unsubstituted imidazole analog (CAS 1531853-08-3), which bears hydrogen atoms at both positions [1]. This steric and electronic shielding is a well-precedented strategy in medicinal chemistry for improving the metabolic stability of imidazole-containing compounds, as demonstrated in the development of clinical candidates where methyl capping of imidazole positions reduces intrinsic clearance [1]. The 2-methyl analog (1512487-27-2) provides only partial protection (C2 position blocked, C4/C5 unblocked), leaving metabolically vulnerable sites .

Commercial Consistency
Supporting evidence
≥98% purity; multi-vendor; consistent CAS and storage conditions
Reduces single-supplier dependency; predictable procurement
Specification to verify per batch; GHS07 handling class
Metabolic stability Oxidative metabolism Imidazole protection

Commercial Availability and Purity Consistency

The target compound is available from multiple independent suppliers at a consistent ≥98% purity specification, including Leyan (Product No. 1358845), ChemScene (CS-0288175), and ChemSrc-listed vendors, with all three confirming the CAS registry 1512964-32-7 with identical molecular identity descriptors . This multi-vendor availability at uniform purity reduces single-supplier dependency risk and enables competitive procurement. The storage condition specification (sealed dry, 2–8°C) is identical to that of its unsubstituted analog comparator, and both are classified under GHS07 (Warning) with harmonized hazard statements (H302-H312-H332), indicating comparable handling requirements .

Quality control Reproducibility Procurement specification

Application Scenarios for 4,5-Dimethylimidazole Cyclopentane Amino Acid


High-LogP Constrained Amino Acids in Lead Optimization SAR

In medicinal chemistry programs where systematic exploration of lipophilicity is required while maintaining a constant polar surface area, the 4,5-dimethyl compound serves as the highest-LogP member (LogP = 1.01) of the imidazole-cyclopentane amino acid series, with the unsubstituted (LogP = 0.39) and 2-methyl (LogP = 0.70) analogs available for comparative SAR . This three-compound LogP gradient enables researchers to probe the lipophilic tolerance of a target binding pocket without altering TPSA (81.14 Ų constant across the series), H-bond donor/acceptor counts, or rotatable bond number . Such matched molecular pair analysis is valuable when optimizing for membrane permeability (e.g., CNS penetration, cellular uptake) while minimizing changes to key pharmacophoric features .

Peptidomimetic Synthesis with Conformationally Constrained Imidazole Residues

The cyclopentane-constrained α,α-disubstituted scaffold enforces backbone conformational restriction, a desirable property for inducing defined secondary structure (helical/turn motifs) in peptidomimetic oligomers . The 4,5-dimethyl substitution simultaneously caps the most oxidatively labile positions of the imidazole ring, potentially improving metabolic stability compared to an unsubstituted imidazole-containing peptidomimetic residue . The free carboxylic acid functionality enables direct solid-phase or solution-phase peptide coupling using standard activation reagents, distinguishing it from the inert carboxamide analog [1]. Researchers developing protease-resistant peptide therapeutics or foldamer-based inhibitors can leverage the combination of conformational constraint and predicted metabolic shielding.

Fragment-Based Drug Discovery with sp³-Rich Heterocyclic Amino Acids

The target compound features a high fraction of sp³-hybridized carbons (Fsp³ ≈ 0.55, based on 6 sp³ carbons out of 11 total carbons in the molecular formula) and a non-planar cyclopentane core, aligning with contemporary fragment library design principles that prioritize three-dimensionality and scaffold diversity over flat aromatic compounds . The 4,5-dimethylimidazole moiety provides a privileged heterocyclic pharmacophore with known metal-coordination and hydrogen-bonding capabilities, while the α-amino acid functionality offers a synthetic vector for fragment elaboration . The compound's physicochemical profile (MW 223.27, LogP 1.01, TPSA 81.14) falls within fragment-like chemical space (MW < 300, LogP < 3, TPSA < 140) . Compared to cycloleucine (MW 129.16, LogP 0.34, TPSA 63.32), the target compound offers both greater structural complexity and a heterocyclic recognition element absent from the parent scaffold [1].

Chemical Probe Synthesis for Imidazole-Recognizing Targets

For targets that recognize imidazole-containing ligands (e.g., heme-containing enzymes, histidine-binding proteins, metal-dependent hydrolases), the 4,5-dimethyl substitution pattern may modulate binding kinetics through steric effects while the cyclopentane core provides a rigid spacer between the amino acid anchor point and the imidazole recognition element . The carboxylic acid handle permits facile conjugation to affinity tags, fluorophores, or biotin via amide bond formation, enabling pull-down experiments or fluorescence polarization assays . The GHS07 hazard classification with precautionary codes P261–P501 indicates manageable laboratory handling requirements consistent with standard research chemical safety protocols .

Application
Selection Property
Validation Focus
Lipophilicity SAR campaigns
LogP gradient at constant TPSA
Matched-pair SAR interpretation
Peptidomimetic design
Constrained scaffold + coupling-ready –COOH
Secondary structure induction & stability review
Fragment library enrichment
sp³-rich heterocyclic amino acid
3D fragment elaboration & target recognition context
Imidazole-target probe design
Carboxylic acid handle for conjugation
Pull-down / FP assay compatibility
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